molecular formula C13H11ClFN5O B15153949 2,4-diamino-5-(4-chloro-2-fluorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

2,4-diamino-5-(4-chloro-2-fluorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B15153949
M. Wt: 307.71 g/mol
InChI Key: DAANVLDYBHNBHH-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(4-chloro-2-fluorophenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-5-(4-chloro-2-fluorophenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-chloro-2-fluorophenyl group can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow chemistry, and advanced purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-(4-chloro-2-fluorophenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,4-Diamino-5-(4-chloro-2-fluorophenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-diamino-5-(4-chloro-2-fluorophenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: A simpler analog with similar core structure but lacking the substituted phenyl group.

    4-Chloro-2-fluorophenylpyrimidine: A related compound with similar substituents but different core structure.

Uniqueness

This detailed article provides a comprehensive overview of 2,4-diamino-5-(4-chloro-2-fluorophenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H11ClFN5O

Molecular Weight

307.71 g/mol

IUPAC Name

2,4-diamino-5-(4-chloro-2-fluorophenyl)-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C13H11ClFN5O/c14-5-1-2-6(8(15)3-5)7-4-9(21)18-12-10(7)11(16)19-13(17)20-12/h1-3,7H,4H2,(H5,16,17,18,19,20,21)

InChI Key

DAANVLDYBHNBHH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(N=C(N=C2NC1=O)N)N)C3=C(C=C(C=C3)Cl)F

Origin of Product

United States

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